GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain. GSK4027 has PCAF TR-FRET pIC50 = 7.4 ; PCAF BROMOscan pKi = 8.9; GCN5 BROMOscan pKi = 8.9; PCAF NanoBRET pIC50 =7.2; BRD4 BD1 TR-FRET pIC50 < 4.3. GSK4027 shows high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and ≥18000-fold selectivity over the BET family, together with ≥70-fold selectivity over the wider bromodomain families. p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development.
GSK 4027
CAS No.:
Cat. No.: VC0529459
Molecular Formula: C17H21BrN4O
Molecular Weight: 377.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H21BrN4O |
---|---|
Molecular Weight | 377.3 g/mol |
IUPAC Name | 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |
Standard InChI | InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 |
Standard InChI Key | VZAFGXCWAWRULT-UONOGXRCSA-N |
Isomeric SMILES | CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
SMILES | CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
Canonical SMILES | CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
GSK 4027 is characterized by the molecular formula C₁₇H₂₁BrN₄O with a molecular weight of 377.28 g/mol . The compound is identified by the CAS number 2079896-25-4 and possesses specific physical and chemical properties that contribute to its effectiveness as a chemical probe.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 377.28 g/mol |
Molecular Formula | C₁₇H₂₁BrN₄O |
CAS Number | 2079896-25-4 |
Relative Density | 1.45 g/cm³ (Predicted) |
Canonical SMILES | BrC1=C(N[C@@H]2CC@HCN(C)C2)C=NN(C)C1=O |
Biological Activity and Target Specificity
GSK 4027 is specifically designed as a chemical probe for the bromodomains of PCAF and GCN5. These multidomain proteins play critical roles in various cellular processes, particularly through their involvement in epigenetic regulation via histone acetylation recognition.
In Vitro Potency
In time-resolved fluorescence resonance energy transfer (TR-FRET) assays, GSK 4027 demonstrates high potency with a pIC50 of 7.4±0.11 for PCAF . When assessed in the BROMOscan panel, which evaluates binding across the bromodomain family, GSK 4027 exhibited a pKi of 8.9 for both PCAF and GCN5 bromodomains .
The compound displays equipotent activity against both PCAF and GCN5 with an impressive Ki value of 1.4 nM for both bromodomains . This equal potency against both targets is particularly valuable for research applications involving these closely related bromodomain-containing proteins.
Selectivity Profile
One of the most remarkable features of GSK 4027 is its exceptional selectivity. The compound shows greater than 18,000-fold selectivity for PCAF and GCN5 over bromodomain and extra-terminal domain (BET) family bromodomains and greater than 70-fold selectivity over other bromodomain families in BROMOscan assays .
In TR-FRET assays, GSK 4027 demonstrates significantly lower potency toward other bromodomains such as BRD4 BD1 and BRD9, with pIC50 values of <4.3 and 5.1±0.08, respectively . This selectivity profile makes GSK 4027 an invaluable tool for studying PCAF and GCN5 bromodomain functions specifically without interference from effects on other bromodomain-containing proteins.
Cellular Activity and Permeability
Membrane Permeability
GSK 4027 exhibits encouraging artificial membrane permeability, measured at 500 nm/s . This favorable permeability profile is essential for its efficacy in cellular assays and contributes to its value as a research tool for investigating PCAF and GCN5 functions in cellular contexts.
Cellular Potency
When tested in HEK293 cells, GSK 4027 effectively displaces full-length PCAF from histone H3.3 with a pIC50 of 7.2, corresponding to an IC50 of 60 nM . Notably, this cellular potency demonstrates minimal drop-off from its biochemical activity, indicating excellent translation of its inhibitory properties from in vitro to cellular systems.
Development and Research Context
GSK 4027 was developed by GlaxoSmithKline (GSK) as part of their efforts to create selective probes for epigenetic regulators. The development process began with a pyridazinone chemical scaffold, which was then optimized through medicinal chemistry efforts to create a highly selective and efficient chemical probe specifically targeting PCAF/GCN5 bromodomains .
Significance in Epigenetic Research
The development of GSK 4027 represents a significant advancement in the field of epigenetic research, particularly in understanding the roles of PCAF and GCN5 bromodomains in physiological and pathological processes. These bromodomain-containing proteins have been implicated in:
By providing a highly selective tool to probe these specific bromodomains, GSK 4027 enables researchers to dissect the distinct contributions of PCAF and GCN5 to these processes with greater precision than previously possible.
Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
---|---|---|---|
1 mM | 2.6506 mL | 13.2528 mL | 26.5055 mL |
5 mM | 0.5301 mL | 2.6506 mL | 5.3011 mL |
10 mM | 0.2651 mL | 1.3253 mL | 2.6506 mL |
When preparing solutions, sonication is recommended to ensure complete dissolution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume